![molecular formula C11H7BrO B8238473 6-Bromo-5H-benzo[7]annulen-5-one](/img/structure/B8238473.png)
6-Bromo-5H-benzo[7]annulen-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5H-benzo7annulen-5-one typically involves the bromination of benzo7annulene derivatives. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for 6-Bromo-5H-benzo7annulen-5-one are not extensively documented, large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cycloaddition Reactions: It can participate in Diels-Alder reactions due to the presence of conjugated double bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoannulene derivatives can be formed.
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Scientific Research Applications
Chemistry
6-Bromo-5H-benzo annulen-5-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Activities: Investigations into its effects on cancer cell lines have shown promising results.
Medicine
In medicinal chemistry, 6-Bromo-5H-benzo annulen-5-one is being explored as a potential pharmaceutical intermediate . Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating various diseases.
Industry
The compound is utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals. Its unique properties can enhance material performance in various applications.
Anticancer Activity
A study evaluated the anticancer effects of 6-Bromo-5H-benzo annulen-5-one against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6-Bromo-5H-benzo annulen-5-one | MCF-7 (breast) | 15 | Induction of apoptosis |
6-Bromo-5H-benzo annulen-5-one | HeLa (cervical) | 12 | Inhibition of cell proliferation |
These findings indicate that the compound can significantly inhibit cancer cell growth by modulating apoptosis-related pathways.
Neuroprotective Effects
Research has also suggested that derivatives of this compound may exhibit neuroprotective effects , potentially protecting neuronal cells from oxidative stress-induced damage. This protective effect is attributed to its ability to modulate inflammation-related signaling pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and conjugated ring system play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison: 6-Bromo-5H-benzo7annulen-5-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, methoxy, and chloro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its pharmacokinetic properties, making it a valuable compound for various applications .
Biological Activity
6-Bromo-5H-benzo annulen-5-one is a polycyclic aromatic compound characterized by its unique structural features, including a bromine atom that significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that 6-Bromo-5H-benzo annulen-5-one exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that 6-Bromo-5H-benzo annulen-5-one may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways related to cell proliferation and survival.
The biological activity of 6-Bromo-5H-benzo annulen-5-one is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The bromine atom enhances its binding affinity, allowing it to act as an inhibitor of specific enzymes, thereby blocking their activity. This interaction is crucial for its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Activity Study : A study conducted on the efficacy of 6-Bromo-5H-benzo annulen-5-one against Gram-positive and Gram-negative bacteria demonstrated a notable reduction in bacterial growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined to be promising, indicating the potential for further development into therapeutic agents.
- Anticancer Efficacy : In vitro assays revealed that 6-Bromo-5H-benzo annulen-5-one could significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer drug candidate.
Comparative Analysis
The biological activity of 6-Bromo-5H-benzo annulen-5-one can be compared with similar compounds to understand its unique properties better:
Properties
IUPAC Name |
6-bromobenzo[7]annulen-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQQWBNNCXRXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C(C2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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